molecular formula C6H8Ca3O14P2 B1139590 D(-)3-PHOSPHOGLYCERIC ACID CALCIUM CAS No. 108347-88-2

D(-)3-PHOSPHOGLYCERIC ACID CALCIUM

Cat. No.: B1139590
CAS No.: 108347-88-2
M. Wt: 486.300842
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Description

D(-)3-PHOSPHOGLYCERIC ACID CALCIUM, also known as this compound, is a useful research compound. Its molecular formula is C6H8Ca3O14P2 and its molecular weight is 486.300842. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. How can researchers distinguish D(-)-3-Phosphoglyceric Acid Calcium from structurally similar metabolites in experimental samples?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to separate and identify stereoisomers. Reference standards (e.g., CAS 5996-29-2) should be employed for retention time and fragmentation pattern validation . Enzyme-specific assays, such as phosphoglycerate kinase activity tests, can further confirm identity by monitoring ATP generation from 3-phosphoglyceric acid .

Q. What is the role of D(-)-3-Phosphoglyceric Acid Calcium in central carbon metabolic pathways?

  • Experimental Context : In glycolysis, it acts as an intermediate in ATP synthesis during the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate via phosphoglycerate kinase . In the Calvin cycle, it is produced via ribulose-1,5-bisphosphate carboxylase (RuBisCO) activity and serves as a precursor for sugar synthesis . Researchers should monitor pH and magnesium ion concentrations to ensure enzymatic fidelity in reconstituted systems .

Q. What methodological approaches are recommended for quantifying D(-)-3-Phosphoglyceric Acid Calcium in complex biological matrices?

  • Best Practices :

  • Enzymatic assays : Couple NADH oxidation with glyceraldehyde-3-phosphate dehydrogenase (GAPDH) activity, measuring absorbance at 340 nm .
  • LC-MS/MS : Use hydrophilic interaction liquid chromatography (HILIC) for polar metabolite separation, with internal standards like isotopically labeled 3-phosphoglyceric acid .
  • Pre-analytical considerations : Stabilize samples with cold methanol-water extraction to prevent enzymatic degradation .

Advanced Research Questions

Q. How can researchers design experiments to analyze metabolic flux through 3-phosphoglyceric acid nodes under varying physiological conditions?

  • Strategy :

  • Use 13C^{13}\text{C}-glucose isotopic tracing to track label incorporation into 3-phosphoglyceric acid via glycolysis or the pentose phosphate pathway (PPP) .
  • Combine flux balance analysis (FBA) with intracellular metabolomics data to model pathway dominance under stress (e.g., oxidative or acid stress) .
  • Validate findings with genetic knockouts (e.g., phosphoglycerate mutase mutants) to isolate pathway contributions .

Q. What strategies resolve contradictions in reported concentrations of 3-phosphoglyceric acid across different experimental models?

  • Critical Analysis :

  • Sample handling : Differences in quenching methods (e.g., rapid freezing vs. chemical arrest) may alter metabolite stability .
  • Model specificity : Compare microbial vs. mammalian systems; for example, Saccharomyces cerevisiae exhibits higher PPP flux under oxidative stress, reducing 3-phosphoglyceric acid pools compared to mammalian hepatocytes .
  • Normalization : Use protein content or cell count instead of volume to account for biomass variability .

Q. How does 3-phosphoglyceric acid accumulation influence cross-pathway regulation in microbial systems under stress?

  • Mechanistic Insights :

  • Accumulation inhibits PPP by competitively binding to glucose-6-phosphate dehydrogenase (G6PDH), reducing NADPH and ribose-5-phosphate production .
  • In CR-hvKP bacteria, compensatory upregulation of bisphosphoglycerate mutase (BPGM) partially restores PPP flux but fails under prolonged stress, leading to redox imbalance .
  • Use metabolomics (e.g., GC-MS) and enzyme activity assays (e.g., G6PDH inhibition studies) to validate cross-pathway effects .

Q. What enzyme kinetics parameters should be prioritized when studying 3-phosphoglyceric acid-related kinases/phosphatases?

  • Key Parameters :

  • KmK_m and VmaxV_{max} : Determine substrate affinity and catalytic efficiency for phosphoglycerate kinase (PGK) or mutase under varying Mg2+^{2+}/Ca2+^{2+} concentrations .
  • Allosteric regulation : Test ATP/ADP ratios on PGK activity using stopped-flow spectrophotometry .
  • pH dependence : Characterize phosphatase activity (e.g., 3-phosphoglycerate phosphatase) in acidic vs. neutral conditions, relevant to lysosomal or cytosolic environments .

Properties

CAS No.

108347-88-2

Molecular Formula

C6H8Ca3O14P2

Molecular Weight

486.300842

Synonyms

D(-)3-PHOSPHOGLYCERIC ACID CALCIUM

Origin of Product

United States

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